Bis(2,5-dioxopyrrolidin-1-yl)mercury
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Overview
Description
Bis(2,5-dioxopyrrolidin-1-yl)mercury is a chemical compound that features a mercury atom bonded to two 2,5-dioxopyrrolidin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with N-hydroxysuccinimide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming elemental mercury.
Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Mercury(II) oxide and other oxidized organic by-products.
Reduction: Elemental mercury and reduced organic fragments.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl)mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar structure but with a carbonate group instead of mercury.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Contains a sulfoxide group and is used in mass spectrometry studies.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Features a disulfide linkage and is used for biomacromolecule conjugation.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl)mercury is unique due to the presence of the mercury atom, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to form covalent bonds with biological molecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H8HgN2O4 |
---|---|
Molecular Weight |
396.75 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl)mercury |
InChI |
InChI=1S/2C4H5NO2.Hg/c2*6-3-1-2-4(7)5-3;/h2*1-2H2,(H,5,6,7);/q;;+2/p-2 |
InChI Key |
MLBQTLYAKKFTFA-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)N(C1=O)[Hg]N2C(=O)CCC2=O |
Origin of Product |
United States |
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